
trans-6,7-Dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta(def)chrysene
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Overview
Description
trans-6,7-Dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta(def)chrysene: is a polycyclic aromatic hydrocarbon derivative. This compound is part of a class of chemicals known as diol epoxides, which are known for their biological activity, particularly in the context of carcinogenesis. The structure of this compound includes a cyclopenta ring fused to a chrysene backbone, with hydroxyl and epoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6,7-Dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta(def)chrysene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.
Epoxidation: Formation of the epoxy group through the reaction of the hydroxylated intermediate with an oxidizing agent.
Cyclization: Formation of the cyclopenta ring through intramolecular reactions.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol, altering the compound’s reactivity and biological activity.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as m-chloroperbenzoic acid for epoxidation.
Reducing Agents: Such as sodium borohydride for reduction of the epoxy group.
Substitution Reagents: Such as alkyl halides for introducing alkyl groups.
Major Products:
Oxidized Derivatives: Including quinones.
Reduced Derivatives: Including diols.
Substituted Derivatives: Depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Study of Carcinogenesis: The compound is used to study the mechanisms of chemical-induced carcinogenesis due to its structural similarity to other known carcinogens.
Reaction Mechanisms: It serves as a model compound for studying the reactivity of diol epoxides.
Biology and Medicine:
DNA Adduct Formation: Research on how the compound forms adducts with DNA, leading to mutations and cancer.
Toxicology Studies: Understanding the toxic effects of polycyclic aromatic hydrocarbons.
Industry:
Environmental Monitoring: Used as a marker for the presence of polycyclic aromatic hydrocarbons in environmental samples.
Mechanism of Action
The biological activity of trans-6,7-Dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta(def)chrysene is primarily due to its ability to form covalent adducts with DNA. The epoxy group reacts with nucleophilic sites on DNA, leading to the formation of stable adducts. These adducts can cause mutations during DNA replication, contributing to carcinogenesis. The compound’s interaction with DNA is influenced by its conformation and the presence of hydroxyl groups, which can form hydrogen bonds with DNA bases.
Comparison with Similar Compounds
- trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- trans-3,4-Dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrobenzo©phenanthrene
- trans-11,12-Dihydroxy-anti-13,14-epoxy-11,12,13,14-tetrahydrobenzo(g)chrysene
Uniqueness:
- Structural Features: The presence of a cyclopenta ring fused to the chrysene backbone distinguishes it from other diol epoxides.
- Biological Activity: Its specific pattern of hydroxylation and epoxidation may result in unique interactions with biological molecules, influencing its carcinogenic potential.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, particularly in understanding the mechanisms of chemical carcinogenesis.
Properties
CAS No. |
169383-22-6 |
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Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
7-oxahexacyclo[15.2.1.03,9.06,8.010,19.013,18]icosa-1,3(9),10(19),11,13(18),14,16-heptaene-4,5-diol |
InChI |
InChI=1S/C19H14O3/c20-16-12-7-10-6-9-3-1-2-8-4-5-11(14(10)13(8)9)15(12)18-19(22-18)17(16)21/h1-5,7,16-21H,6H2 |
InChI Key |
VGASYSRCDSLFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=C3)C5=C(C=C41)C(C(C6C5O6)O)O |
Origin of Product |
United States |
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